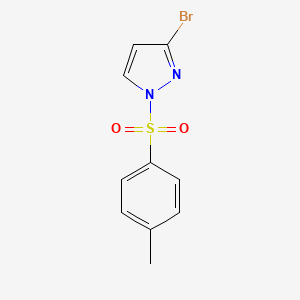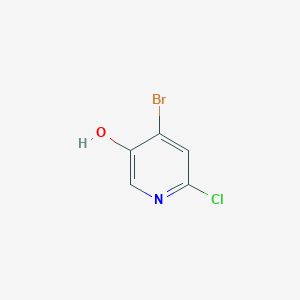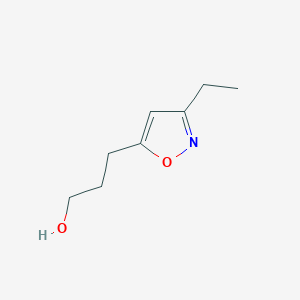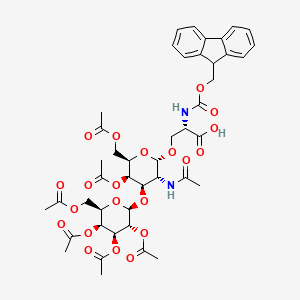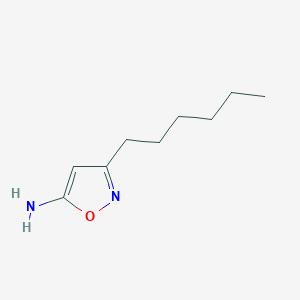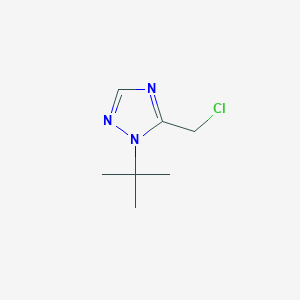
1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole
Overview
Description
1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole is a chemical compound with the molecular formula C6H11ClN4. It has a molecular weight of 174.63 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11ClN4/c1-6(2,3)11-5(4-7)8-9-10-11/h4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Scientific Research Applications
Medicinal Chemistry and Pharmacology
Triazole derivatives, including the 1,2,4-triazole ring, are prominent in drug discovery due to their versatile biological activities. These compounds have been explored for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The broad spectrum of biological activities of triazole derivatives is attributed to their ability to undergo structural modifications, leading to novel pharmacophores with potential therapeutic applications (Ferreira et al., 2013). Furthermore, 1,2,4-triazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral effects, underscoring their potential in developing new therapeutic agents (Ohloblina, 2022).
Material Science and Chemistry
In material science, triazole derivatives, particularly those based on the 1,2,4-triazole framework, have found applications in creating novel materials with desired properties. For instance, proton-conducting polymeric membranes based on 1,2,4-triazole have been developed for use in fuel cells. These materials exhibit high thermal and electrochemical stability, mechanical strength, and high ionic conductivity under anhydrous conditions at elevated temperatures, making them suitable for high-performance fuel cell applications (Prozorova & Pozdnyakov, 2023).
Environmental Applications
The decomposition of environmental pollutants using cold plasma reactors has been researched, with studies including the breakdown of compounds like methyl tert-butyl ether (MTBE). This research highlights the potential of using advanced oxidation processes for environmental remediation, where triazole compounds could play a role in the decomposition pathways or as intermediates in the transformation of pollutants into less harmful substances (Hsieh et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-tert-butyl-5-(chloromethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN3/c1-7(2,3)11-6(4-8)9-5-10-11/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKZWTJJXLUHIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=NC=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


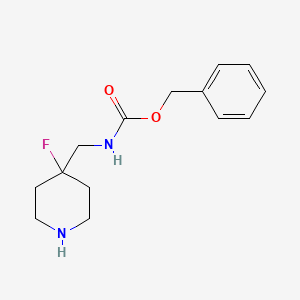

![Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate](/img/structure/B1381366.png)
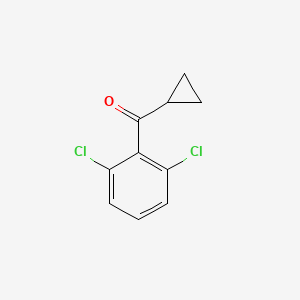

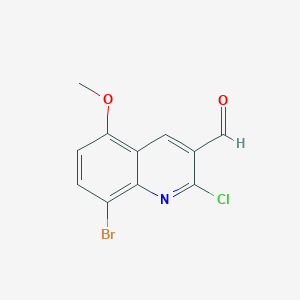
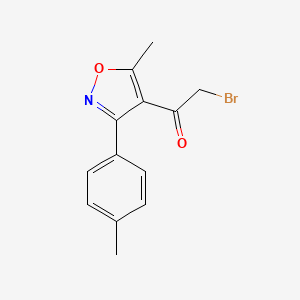
![6-benzyl-8,8-Difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1381376.png)

